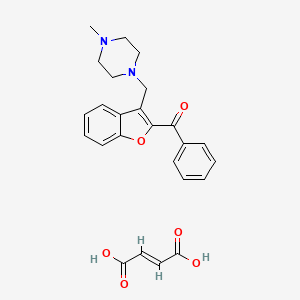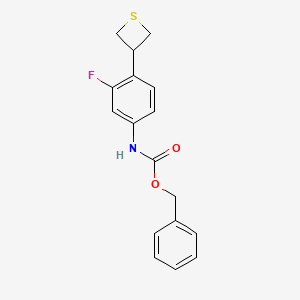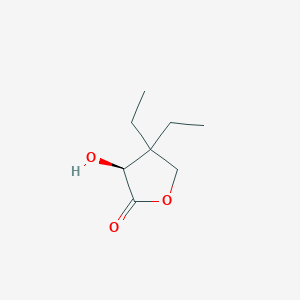
(S)-4,4-Diethyl-3-hydroxydihydrofuran-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4,4-Diethyl-3-hydroxydihydrofuran-2(3H)-one is a chiral compound with a furanone backbone. This compound is notable for its unique structure, which includes a hydroxyl group and two ethyl groups attached to the furan ring. Its stereochemistry is defined by the (S)-configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4,4-Diethyl-3-hydroxydihydrofuran-2(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as diethyl malonate and 2,3-dihydrofuran.
Reaction Conditions: The reaction conditions often include the use of a strong base like sodium hydride (NaH) to deprotonate the diethyl malonate, followed by a nucleophilic addition to the 2,3-dihydrofuran.
Chiral Catalysts: To achieve the (S)-configuration, chiral catalysts or chiral auxiliaries may be employed during the synthesis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.
Continuous Flow Systems: Implementing continuous flow systems to enhance the efficiency and yield of the synthesis.
Purification Techniques: Employing advanced purification techniques such as chromatography to isolate the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
(S)-4,4-Diethyl-3-hydroxydihydrofuran-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form diols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ethyl groups can undergo substitution reactions with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) at low temperatures.
Substitution: Nucleophiles like sodium azide (NaN3) in dimethylformamide (DMF) at elevated temperatures.
Major Products
Oxidation: Formation of 4,4-Diethyl-3-oxodihydrofuran-2(3H)-one.
Reduction: Formation of 4,4-Diethyl-3,4-dihydroxydihydrofuran-2(3H)-one.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-4,4-Diethyl-3-hydroxydihydrofuran-2(3H)-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-4,4-Diethyl-3-hydroxydihydrofuran-2(3H)-one involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate signaling pathways related to inflammation or microbial growth.
Binding Interactions: The hydroxyl group and the furanone ring play crucial roles in binding interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
4,4-Diethyl-3-hydroxydihydrofuran-2(3H)-one: Lacks the (S)-configuration, leading to different stereochemical properties.
4,4-Dimethyl-3-hydroxydihydrofuran-2(3H)-one: Contains methyl groups instead of ethyl groups, affecting its chemical reactivity and biological activity.
4,4-Diethyl-3-oxodihydrofuran-2(3H)-one: An oxidized derivative with a ketone group instead of a hydroxyl group.
Uniqueness
(S)-4,4-Diethyl-3-hydroxydihydrofuran-2(3H)-one is unique due to its specific (S)-configuration, which imparts distinct stereochemical properties and biological activities compared to its analogs.
Properties
Molecular Formula |
C8H14O3 |
|---|---|
Molecular Weight |
158.19 g/mol |
IUPAC Name |
(3S)-4,4-diethyl-3-hydroxyoxolan-2-one |
InChI |
InChI=1S/C8H14O3/c1-3-8(4-2)5-11-7(10)6(8)9/h6,9H,3-5H2,1-2H3/t6-/m1/s1 |
InChI Key |
YSEVXTPQLOXXKJ-ZCFIWIBFSA-N |
Isomeric SMILES |
CCC1(COC(=O)[C@H]1O)CC |
Canonical SMILES |
CCC1(COC(=O)C1O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


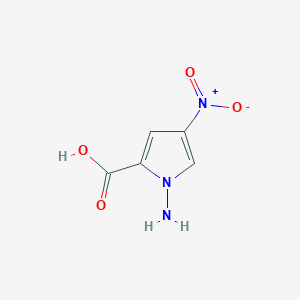

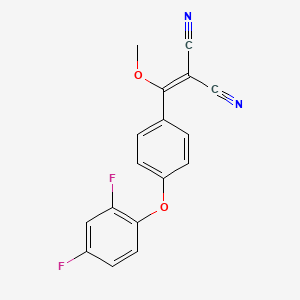
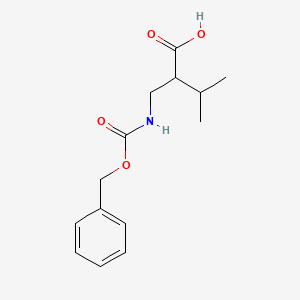
![Acetic acid, 2-[4-[[4-(6-methoxy-3-pyridinyl)-5-[4-(trifluoromethoxy)phenyl]-2-thiazolyl]methoxy]-2-methylphenoxy]-](/img/structure/B12856226.png)
![2-Bromo-7-(bromomethyl)benzo[d]oxazole](/img/structure/B12856244.png)
![2-(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-N-(4-methoxy-phenyl)-acetamide](/img/structure/B12856247.png)
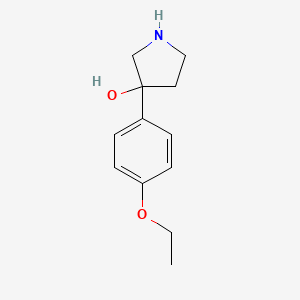
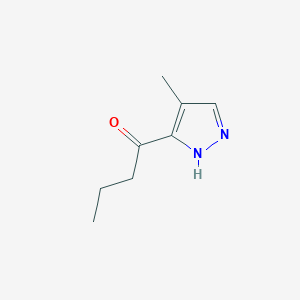
![2-(Diphenylphosphino)-N-[(1S,2R)-2-[(R)-(2-methylphenyl)sulfinyl]-1,2-diphenylethyl]-benzamide](/img/structure/B12856253.png)
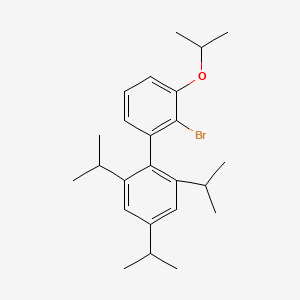
![1-Aminobicyclo[2.2.1]heptan-2-one hydrochloride](/img/structure/B12856257.png)
